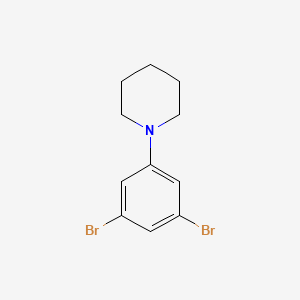

![molecular formula C6H5NOS B597877 4H-噻吩并[3,2-b]吡咯-5(6H)-酮 CAS No. 14298-19-2](/img/structure/B597877.png)

4H-噻吩并[3,2-b]吡咯-5(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

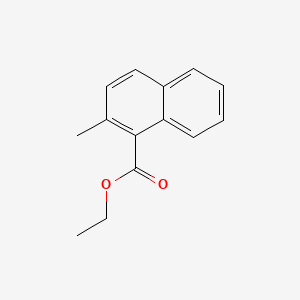

“4H-thieno[3,2-b]pyrrol-5(6H)-one” is a type of organoheterocyclic compound . It is also known as “4H-Thieno [3,2-b]pyrrole” and has a molecular formula of CHNS .

Synthesis Analysis

The synthesis of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles has been achieved by condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole . Another study reported the condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with a series of aromatic and heteroaromatic aldehydes .Molecular Structure Analysis

The molecular structure of “4H-thieno[3,2-b]pyrrol-5(6H)-one” is characterized by a molecular formula of CHNS. The average mass is 123.176 Da and the monoisotopic mass is 123.014267 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “4H-thieno[3,2-b]pyrrol-5(6H)-one” are characterized by a molecular formula of CHNS, an average mass of 123.176 Da, and a monoisotopic mass of 123.014267 Da .科学研究应用

杂环化合物的合成: 它用于合成杂环化合物,包括噻吩并[2',3':4,5]-吡咯[1,2-d][1,2,4]三嗪和噻吩并[2',3':4,5]吡咯并[1,2-a]吡嗪部分,在药物发现和材料科学中具有潜在应用 (Ilyin 等人,2007 年)。

生物活性及在神经科学中的潜力: 4H-噻吩并[3,2-b]吡咯衍生物因其生物活性而受到研究,特别是作为致幻剂和血清素激动剂的潜在生物等排体,表明其在神经科学研究中的作用 (Blair 等人,1999 年)。

有机半导体和太阳能电池应用: 它的衍生物已被用于染料敏化太阳能电池中使用的有机半导体的合成,展示了其在可再生能源技术中的潜力 (Wang 等人,2017 年)。

电化学聚合: 该化合物参与电化学聚合过程,生成导电聚合物,在电子学和材料科学中具有应用 (Berlin 等人,1992 年)。

抗病毒研究: 噻吩并[3,2-b]吡咯被认为是 HCV NS5B RNA 依赖性 RNA 聚合酶的新型变构抑制剂,表明其在抗病毒药物研究中的重要性 (Ontoria 等人,2006 年)。

癌症研究: 噻吩并[3,2-b]吡咯的改性已被研究以提高其水溶性,使其成为对抗癌症的潜在抗增殖剂 (Zafar 等人,2018 年)。

场效应晶体管和光热转换的发展: 4H-噻吩并[3,2-b]吡咯的衍生物已被用于共轭聚合物的合成,用于场效应晶体管和光热转换,在先进电子器件中显示出潜力 (Zhang 等人,2017 年)。

未来方向

The condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with a series of aromatic and heteroaromatic aldehydes has given new N′-arylmethylidene and N′-hetarylmethylidene hydrazides that attract interest as pharmacologically promising compounds . This suggests potential future directions for research and development involving “4H-thieno[3,2-b]pyrrol-5(6H)-one”.

属性

IUPAC Name |

4,6-dihydrothieno[3,2-b]pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c8-6-3-5-4(7-6)1-2-9-5/h1-2H,3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJWHCYBYKQBKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CS2)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670510 |

Source

|

| Record name | 4,6-Dihydro-5H-thieno[3,2-b]pyrrol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-thieno[3,2-b]pyrrol-5(6H)-one | |

CAS RN |

14298-19-2 |

Source

|

| Record name | 4,6-Dihydro-5H-thieno[3,2-b]pyrrol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)

![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)

![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)

![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)